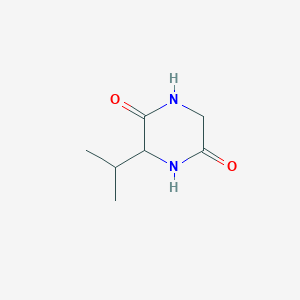

3-Isopropylpiperazine-2,5-dione

概要

説明

3-Isopropylpiperazine-2,5-dione is a chemical compound with the CAS Number: 14771-77-8 and a molecular weight of 156.18 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of substituted piperazine-2,5-diones, such as 3-Isopropylpiperazine-2,5-dione, involves cyclising dipeptides or building from an already established core . A variety of methoxylated benzaldehydes can be condensed to form (Z,Z)- (benzylidene)piperazine-2,5-diones . This methodology can be utilized to form both homo- and heterodimeric substituted piperazine-2,5-diones .Molecular Structure Analysis

The molecular structure of 3-Isopropylpiperazine-2,5-dione is represented by the linear formula C7H12N2O2 . The InChI code for this compound is 1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10) .Chemical Reactions Analysis

When subjected to hydrogenation, substituted piperazine-2,5-diones yield two isomers . Under the hydrogenation conditions used, the cis isomer forms as the major product .Physical And Chemical Properties Analysis

3-Isopropylpiperazine-2,5-dione is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Synthesis and Chemistry

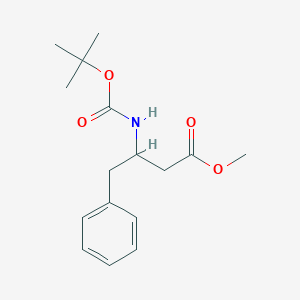

Deracemisation and Synthesis of α-Amino Acids : (3S)-N,N′-bis-(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione was used in synthesizing both enantiomers of phenylalanine through a regioselective deprotonation/stereoselective reprotonation strategy, enabling efficient deracemisation of (±)-phenylalanine (Bull et al., 1998).

Auxiliary in Asymmetric Synthesis : A chiral auxiliary, namely (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, was developed for asymmetric synthesis of α-amino acids, utilizing a novel chiral relay network (Bull et al., 1998).

Chemical Constituents Study : It was identified as a chemical constituent in the fermentation of marine bacteria Bacillus subtilis, showcasing its occurrence in natural biological processes (Tao & Yue-hu, 2009).

Organic Synthesis Applications : Used in the synthesis of albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones, showing its versatility in organic chemistry (Gallina & Liberatori, 1974).

Marine-Derived Actinomycete Study : Identified as a derivative in the study of marine-derived actinomycete Streptomyces sp. FXJ7.328, highlighting its presence in diverse marine environments (Wang et al., 2013).

Role in Synthesis of Homochiral α-Amino Acids : Employed in the addition of organocuprates to achieve cis-3-isopropyl-6-alkyldiketopiperazines, further leading to the synthesis of homochiral (S)-α-amino acids (Bull et al., 2001).

Biological and Medicinal Research

Antiviral Activity : Some derivatives showed modest antivirus activity against influenza A (H1N1) virus, indicating potential in antiviral applications (Wang et al., 2013).

Antimicrobial and Cytotoxic Activities : A strain of marine bacteria Pseudomonas sp., associated with the sponge Hymeniacidon perleve, showed cytotoxic and antimicrobial activities with derivatives including 3-isopropylpiperazine-2,5-dione (Zheng et al., 2005).

Antimicrobial Activity from Marine Sponge Spongia officinalis : Demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus (Bhattacharya et al., 2019).

Safety And Hazards

The safety information for 3-Isopropylpiperazine-2,5-dione indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Piperazine-2,5-dione structures have been incorporated in various molecules of biologically active compounds and drugs . The piperazine-2,5-dione moiety is a useful scaffold for functionalisation to generate bioactive molecules . Future research may focus on exploring the potential of 3-Isopropylpiperazine-2,5-dione in the synthesis of novel bioactive compounds .

特性

IUPAC Name |

3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULFBTHVPRNQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001035993 | |

| Record name | 3-Isopropylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylpiperazine-2,5-dione | |

CAS RN |

14771-77-8 | |

| Record name | 3-Isopropyl-2,5-piperazine-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014771778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Isopropylpiperazine-2,5-dione in asymmetric synthesis, and how does its structure contribute to this function?

A: (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione functions as a chiral auxiliary in the synthesis of enantiomerically pure α-amino acids. [, ] This means it is a temporary chiral environment that helps control the stereochemistry of a reaction.

- Chiral Relay Network: The N-benzyl protecting groups, though not inherently chiral, participate in a "chiral relay network". [] This means they adopt specific conformations influenced by the chirality at the C3 center and the steric interactions within the molecule. These specific conformations then influence the approach of reactants during enolate alkylation, leading to high diastereoselectivity in the formation of the desired α-amino acid enantiomer. [, ]

Q2: What are the advantages of using (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione as a chiral auxiliary compared to other methods for α-amino acid synthesis?

A2: While the provided research doesn't directly compare this auxiliary with other methods, we can infer some advantages based on its characteristics:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)